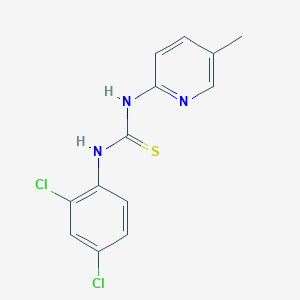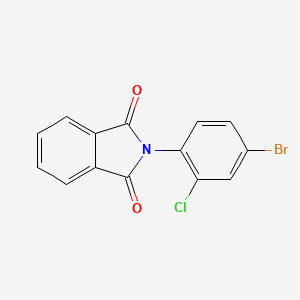
N-benzyl-1-isopropyl-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-isopropyl-1H-benzimidazol-2-amine, also known as BIAM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BIAM belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of N-benzyl-1-isopropyl-1H-benzimidazol-2-amine is not fully understood. However, studies have shown that N-benzyl-1-isopropyl-1H-benzimidazol-2-amine can inhibit the activity of certain enzymes, such as topoisomerase and protein kinase, which are involved in cell division and proliferation. N-benzyl-1-isopropyl-1H-benzimidazol-2-amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound can also inhibit the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
N-benzyl-1-isopropyl-1H-benzimidazol-2-amine has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. N-benzyl-1-isopropyl-1H-benzimidazol-2-amine has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases. In addition, N-benzyl-1-isopropyl-1H-benzimidazol-2-amine has been shown to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-benzyl-1-isopropyl-1H-benzimidazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. N-benzyl-1-isopropyl-1H-benzimidazol-2-amine has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, the compound has some limitations for lab experiments. It is not very soluble in water, which can limit its use in certain assays. In addition, the exact mechanism of action of N-benzyl-1-isopropyl-1H-benzimidazol-2-amine is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for N-benzyl-1-isopropyl-1H-benzimidazol-2-amine research. One direction is to further investigate the mechanism of action of the compound. This can help to identify specific targets for N-benzyl-1-isopropyl-1H-benzimidazol-2-amine and improve its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of N-benzyl-1-isopropyl-1H-benzimidazol-2-amine in vivo. This can help to determine the optimal dosage and administration route for the compound. Finally, there is a need for more studies on the potential use of N-benzyl-1-isopropyl-1H-benzimidazol-2-amine in the treatment of neurodegenerative diseases.
合成法
The synthesis of N-benzyl-1-isopropyl-1H-benzimidazol-2-amine involves the condensation reaction of 2-aminobenzimidazole with benzyl isocyanide and isopropylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified by column chromatography to obtain pure N-benzyl-1-isopropyl-1H-benzimidazol-2-amine. The synthesis method for N-benzyl-1-isopropyl-1H-benzimidazol-2-amine has been optimized to obtain high yields and purity.
科学的研究の応用
N-benzyl-1-isopropyl-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. N-benzyl-1-isopropyl-1H-benzimidazol-2-amine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
特性
IUPAC Name |
N-benzyl-1-propan-2-ylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-13(2)20-16-11-7-6-10-15(16)19-17(20)18-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINUGUZGXJXCOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-(propan-2-yl)-1H-benzimidazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(tert-butyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5799630.png)
![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)




![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![N-(3,4-dichlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5799724.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)
